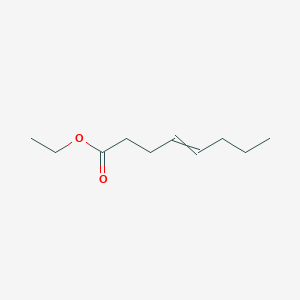

ethyl (E)-4-octenoate

Description

Significance of Unsaturated Esters in Chemical and Biochemical Studies

Unsaturated esters are a class of organic compounds that play a crucial role in a multitude of chemical and biochemical processes. Their characteristic carbon-carbon double bond introduces reactivity that is not present in their saturated counterparts, making them valuable intermediates in organic synthesis. sc.edud-nb.info This functional group allows for a variety of addition reactions, enabling the construction of more complex molecular architectures.

In the realm of biochemistry, unsaturated esters are integral components of many biological systems. For instance, they are involved in the biosynthesis of fatty acids and polyketides. sapub.org Furthermore, research has indicated that certain unsaturated fatty acids and their ester derivatives exhibit notable biological activities. nih.gov The reactivity of the α,β-unsaturated system, in particular, makes these compounds function as Michael acceptors, a key reaction in various biological pathways and drug design. researchgate.net The atmospheric degradation of unsaturated esters, primarily through reaction with hydroxyl radicals, is also a significant area of study in environmental chemistry, as it influences air quality. conicet.gov.ar

Stereoisomeric Considerations: Focus on the (E)-Configuration

Stereoisomerism, the arrangement of atoms in three-dimensional space, is a fundamental concept in chemistry that profoundly influences the properties and reactivity of molecules. msu.edubritannica.com For alkenes, such as ethyl 4-octenoate, the presence of a double bond restricts rotation, leading to the possibility of geometric isomers, designated as (E) and (Z). studymind.co.ukmasterorganicchemistry.com

The (E) configuration, from the German entgegen for opposite, signifies that the higher priority substituents on each carbon of the double bond are on opposite sides. fiveable.me Conversely, the (Z) configuration, from the German zusammen for together, indicates they are on the same side. studymind.co.uk This seemingly subtle difference in spatial arrangement can lead to significant variations in physical properties like boiling point, melting point, and spectral characteristics, as well as in chemical reactivity and biological activity. masterorganicchemistry.com The specific stereochemistry of a molecule is crucial as it dictates how it interacts with other molecules, including enzymes and receptors in biological systems. masterorganicchemistry.com Therefore, the unambiguous assignment of the (E) or (Z) configuration is essential for understanding and predicting the behavior of unsaturated compounds like ethyl 4-octenoate.

Chemical and Physical Properties

Ethyl (E)-4-octenoate is a colorless liquid with a characteristic fruity, pear-like aroma with citrus undertones. thegoodscentscompany.com It is insoluble in water but soluble in alcohol.

| Property | Value | Source |

| Molecular Formula | C10H18O2 | chemeo.comchemical-suppliers.eu |

| Molecular Weight | 170.25 g/mol | chemeo.comchemical-suppliers.eu |

| Density | 0.878 g/mL at 25 °C | chemical-suppliers.eu |

| Boiling Point | 150 °C at 11 mmHg | chemical-suppliers.eu |

| Flash Point | 79 °C | chemical-suppliers.eu |

| Refractive Index | 1.430 to 1.437 at 20 °C | thegoodscentscompany.com |

| Specific Gravity | 0.87800 to 0.88400 at 25.00 °C | thegoodscentscompany.com |

| CAS Number | 78989-37-4 | chemeo.com |

Natural Occurrence

This compound has been identified as a volatile component in a variety of fruits. Its presence contributes to the characteristic aroma of these natural products.

| Natural Source | Reference |

| Apricot | thegoodscentscompany.com |

| Nectarine | thegoodscentscompany.com |

| Passion Fruit | thegoodscentscompany.comthegoodscentscompany.com |

| Pear | thegoodscentscompany.comacademicjournals.org |

| Apple | thegoodscentscompany.com |

| Pineapple | thegoodscentscompany.com |

Synthesis

The synthesis of this compound can be achieved through various chemical routes. One common method is the Fischer-Speier esterification, which involves the reaction of (E)-4-octenoic acid with ethanol (B145695) in the presence of an acid catalyst. wikipedia.org Another approach involves the Wittig reaction, a widely used method for forming carbon-carbon double bonds. d-nb.info Research has also explored chemo-enzymatic methods, combining enzymatic reduction of a carboxylic acid to an aldehyde, followed by a Wittig reaction to produce the α,β-unsaturated ester. d-nb.info

Structure

2D Structure

3D Structure

Properties

CAS No. |

138234-61-4 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

ethyl oct-4-enoate |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h6-7H,3-5,8-9H2,1-2H3 |

InChI Key |

WRUZCQAJIHSQPL-UHFFFAOYSA-N |

SMILES |

CCCC=CCCC(=O)OCC |

Canonical SMILES |

CCCC=CCCC(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl E 4 Octenoate

Chemical Synthesis Approaches

The chemical synthesis of ethyl (E)-4-octenoate is heavily reliant on stereocontrolled carbon-carbon double bond forming reactions. The primary challenge lies in selectively forming the (E)-isomer, which dictates the molecule's specific properties and potential applications.

Stereoselective Synthetic Pathways for (E)-Isomers

The generation of the trans- (or E-) configuration of the double bond at the C4 position is a critical aspect of synthesizing this compound. Two principal olefination reactions are widely employed for their high (E)-selectivity: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

The Wittig Reaction , discovered by Georg Wittig, involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to form an alkene. libretexts.orglumenlearning.comnumberanalytics.com For the synthesis of (E)-alkenes, stabilized ylides are typically used. organic-chemistry.orgwikipedia.org These ylides contain an electron-withdrawing group (like an ester) on the carbanionic carbon, which makes them less reactive and more thermodynamically controlled, favoring the formation of the more stable (E)-alkene. numberanalytics.comorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) Reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions instead of phosphonium (B103445) ylides. wikipedia.org This reaction is renowned for its excellent (E)-selectivity, especially with unstabilized or semi-stabilized phosphonates reacting with aldehydes. wikipedia.orgnrochemistry.comslideshare.net The reaction mechanism proceeds through intermediates that can equilibrate to the more stable anti-conformation, which then eliminates to form the (E)-alkene. wikipedia.org The water-soluble phosphate (B84403) byproduct is also more easily removed than the triphenylphosphine (B44618) oxide from the Wittig reaction, simplifying purification. wikipedia.org

A plausible HWE pathway to this compound would involve the reaction of butanal with the anion of triethyl phosphonoacetate, which would form the α,β-unsaturated ester, ethyl (E)-2-hexenoate. A subsequent reduction and manipulation of functional groups would be necessary. A more direct approach would involve the reaction of butanal with a C4-phosphonate ylide containing the ethyl ester terminus.

Conventional and Advanced Chemical Synthesis Strategies

Beyond the primary olefination reactions, a full synthetic strategy integrates various conventional and advanced techniques.

Conventional Strategies:

Olefination Reactions: The HWE and Wittig reactions remain the most conventional and reliable methods for establishing the (E)-alkene geometry required in this compound. organic-chemistry.orgnrochemistry.com

Esterification: Once the (E)-4-octenoic acid carbon skeleton is synthesized, a classic Fischer-Speier esterification can be performed by reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst to yield the final ethyl ester. wikipedia.org

Advanced Strategies:

Olefin Metathesis: This powerful carbon-carbon bond-forming reaction, catalyzed by ruthenium or molybdenum complexes, has become a key strategy in modern organic synthesis. thieme-connect.de A cross-metathesis (CM) reaction between two simpler olefins, such as 1-hexene (B165129) and ethyl acrylate, could potentially form this compound. The choice of catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts) is crucial for controlling the reaction's efficiency and stereoselectivity. thieme-connect.desigmaaldrich.com

Ring-Closing Metathesis (RCM): In a more complex, multi-step approach, a diene could be cyclized using RCM to form a cyclic precursor, which is then cleaved to reveal the linear (E)-alkene structure. sigmaaldrich.combeilstein-journals.org

The table below summarizes a comparison of these key synthetic strategies.

Interactive Data Table: Comparison of Synthetic Strategies for (E)-Alkenes| Strategy | Reagents | Stereoselectivity | Advantages | Disadvantages |

|---|---|---|---|---|

| Horner-Wadsworth-Emmons | Aldehyde, Phosphonate ester, Base | High (E)-selectivity wikipedia.orgnih.gov | Excellent (E)-selectivity, easy byproduct removal. wikipedia.org | Phosphonate reagents can be more expensive than Wittig salts. |

| Wittig Reaction | Aldehyde, Phosphonium ylide (stabilized) | Good to High (E)-selectivity organic-chemistry.orgwikipedia.org | Widely applicable, readily available starting materials. libretexts.org | Triphenylphosphine oxide byproduct can be difficult to remove. libretexts.org |

| Cross-Metathesis | Two different alkenes, Ruthenium catalyst | Variable, catalyst dependent | Atom economical, can form complex molecules from simple precursors. thieme-connect.de | Can lead to mixtures of homodimers and heterodimers, stereocontrol can be challenging. |

Development of Novel Reagents and Catalysts for Specific Stereoisomer Production

Research continues to refine the tools available for stereoselective synthesis. The development of new reagents and catalysts allows for greater control over the geometry of the resulting double bond.

For the HWE reaction , while standard dialkyl phosphonate esters typically yield (E)-alkenes, specific modifications have been developed to favor the (Z)-isomer. organicchemistrydata.org For instance, the Still-Gennari modification utilizes phosphonates with electron-withdrawing groups (like trifluoroethyl) and specific base/solvent systems (KHMDS, 18-crown-6) to kinetically favor the formation of (Z)-alkenes. nrochemistry.comnih.gov This highlights that the stereochemical outcome is highly tunable based on the phosphonate's structure.

In the context of the Wittig reaction , novel ylides have been designed for enhanced (E)-selectivity. One example is the ylide PhCH=P(MeNCH2CH2)3N, which has been reported to provide quantitative E-selectivity. organic-chemistry.org

For olefin metathesis , the evolution of catalysts from the first-generation Grubbs catalyst to second and third-generation systems (e.g., Hoveyda-Grubbs catalysts) has significantly broadened the scope and functional group tolerance of the reaction, while also providing options for improved stereocontrol. sigmaaldrich.combeilstein-journals.org

Biocatalytic Production of this compound

As an alternative to traditional chemical synthesis, biocatalysis offers a greener and often highly selective route to ester production. google.commdpi.com These methods operate under mild conditions and can circumvent the need for protecting groups and harsh reagents.

Enzyme-Catalyzed Esterification and Transesterification Reactions

Enzymes, particularly lipases, are highly efficient catalysts for the synthesis of esters. scielo.br They can catalyze the formation of this compound through two primary pathways:

Direct Esterification: This reaction involves the direct condensation of (E)-4-octenoic acid with ethanol. The reaction is reversible, and water is produced as a byproduct. To drive the reaction towards the ester product, water is typically removed from the reaction medium. mdpi.com

Transesterification (Alcoholysis): In this process, an existing ester of (E)-4-octenoic acid (e.g., mthis compound) reacts with ethanol to form the desired ethyl ester and a different alcohol byproduct (methanol). mdpi.comnih.gov Transesterification can sometimes offer higher reaction rates compared to direct esterification. mdpi.com

These enzymatic reactions are valued for their high specificity, which often eliminates the formation of unwanted side products. scielo.br

The use of lipases is central to the biocatalytic synthesis of flavor and fragrance esters. Immobilized lipases are particularly favored as they offer enhanced stability and can be easily recovered and reused. mdpi.com

Lipase (B570770) Selection and Reaction Conditions: Several lipases have been successfully used for ester synthesis. Candida antarctica lipase B (CALB), often immobilized on acrylic resin and sold as Novozym 435, is one of the most robust and widely used biocatalysts for esterification. mdpi.comnih.govrsc.org Other effective lipases include those from Thermomyces lanuginosus and Pseudomonas cepacia. acs.orgnih.gov

The efficiency of lipase-catalyzed synthesis is highly dependent on reaction parameters. Studies on similar short-chain esters have shown that optimizing factors such as temperature, substrate molar ratio, enzyme loading, and water activity is crucial for maximizing conversion. nih.govmdpi.com For example, in the synthesis of ethyl octanoate (B1194180) (the saturated analog), Pseudomonas cepacia lipase showed a 55% conversion of glyceryl trioctanoate at 35°C after 24 hours when using a 1:4 molar ratio of oil to ethanol. acs.org

Kinetic Studies: The kinetics of lipase-catalyzed esterification and transesterification are often described by a Ping-Pong Bi-Bi mechanism . mdpi.comnih.govresearchgate.net In this model, the lipase first reacts with the acyl donor ((E)-4-octenoic acid or its ester) to form an acyl-enzyme intermediate, releasing the first product (water or an alcohol). The acyl-enzyme complex then reacts with the second substrate (ethanol) to form the final ethyl ester and regenerate the free enzyme. acs.org

Kinetic studies have revealed that substrate inhibition can occur, particularly at high concentrations of the acid or alcohol, which can decrease the reaction rate. mdpi.comnih.gov For instance, in the transesterification synthesis of ethyl butyrate, competitive inhibition by butyric acid was observed. nih.gov Understanding these kinetics is essential for designing efficient industrial-scale processes.

The table below presents findings from studies on the enzymatic synthesis of related short-chain ethyl esters.

Interactive Data Table: Research Findings on Lipase-Catalyzed Ester Synthesis| Target Ester | Lipase Used | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Ethyl Octanoate | Pseudomonas cepacia lipase (PCL) | Glyceryl trioctanoate, Ethanol | Transesterification; 55% conversion at 35°C, 1:4 oil:ethanol molar ratio, 5 wt% water. | acs.org |

| Ethyl Butyrate | Candida rugosa lipase | Butyric acid, Ethyl caprate | Transesterification; Followed Ping-Pong Bi-Bi mechanism with competitive inhibition by butyric acid. | nih.gov |

| Ethyl Acetate (B1210297) | Novozym 435 | Acetic acid, Ethanol | Ultrasound assistance increased Vmax by 143% compared to mechanical shaking. | researchgate.net |

| Methyl Butanoate | Thermomyces lanuginosus lipase | Butanoic acid, Methanol (B129727) | Optimal conditions in a microreactor: 40°C, 0.1 mL/min flow rate; achieved 54% conversion. | nih.gov |

Whole-Cell Biocatalysis Systems for Ester Production

While whole-cell biocatalysis offers numerous benefits, challenges such as mass transfer limitations across the cell membrane can arise. mdpi.comnih.gov The permeability of the cell envelope can sometimes result in reaction rates that are slower than those achieved with free enzymes. nih.gov However, strategies like cell wall modification or advanced engineering tools are being developed to overcome these hurdles. mdpi.comnih.gov These systems are particularly attractive for producing flavor and fragrance compounds, where "natural" labeling, achievable through biosynthesis, provides a significant market advantage. plos.org

Biotransformation Processes Utilizing Yeast Strains

Yeast strains, particularly from the genera Saccharomyces and Pichia, are extensively utilized in the food and beverage industry and have been widely studied for their ability to produce a variety of flavor-active esters. worktribe.comresearchgate.netmdpi.com These microorganisms naturally synthesize ethyl esters, including the structurally similar saturated analogue of this compound, ethyl octanoate, during fermentation. worktribe.comnih.gov The biosynthesis of these compounds is catalyzed by alcohol acyltransferases (AATs) or esterases, which condense an acyl-CoA molecule with an alcohol. nih.govsrce.hr

In Saccharomyces cerevisiae, two key enzymes responsible for the formation of medium-chain fatty acid ethyl esters have been identified: Eht1 and Eeb1. worktribe.comnih.gov Deletion studies have shown that the EEB1 gene is crucial for the production of ethyl butanoate, ethyl hexanoate (B1226103), ethyl octanoate, and ethyl decanoate (B1226879). worktribe.com The EHT1 gene has also been linked to the synthesis of ethyl hexanoate and ethyl octanoate. nih.gov

Researchers have successfully engineered yeast strains to enhance ester production. For instance, by overexpressing the EHT1 and EEB1 genes in Pichia pastoris, a significant increase in the production of ethyl esters from C6 to C10 was observed. worktribe.com In these engineered strains, ethyl octanoate was a major product, demonstrating the potential of these systems for synthesizing specific target esters. worktribe.com The production levels are often influenced by fermentation conditions and the availability of precursors, such as fatty acids and ethanol. srce.hr Non-Saccharomyces yeasts, such as Williopsis saturnus and Torulaspora delbrueckii, are also being explored for their unique ester production profiles. mdpi.comsrce.hr

| Yeast Strain | Key Enzyme/Gene | Major Ethyl Esters Produced | Key Findings | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Eeb1, Eht1 | Ethyl butanoate, Ethyl hexanoate, Ethyl octanoate, Ethyl decanoate | EEB1 gene deletion severely reduces medium-chain ethyl ester production. EHT1 deletion has a minor effect. | worktribe.comnih.gov |

| Pichia pastoris (recombinant) | Eht1, Eeb1 (overexpressed) | Ethyl hexanoate, Ethyl octanoate, Ethyl decanoate | Extracellular expression of Eht1 and Eeb1 led to the production of C6-C10 ethyl esters, with ethyl decanoate being the most abundant. | worktribe.com |

| Non-Saccharomyces yeasts (e.g., Metschnikowia spp.) | Not specified | Phenyl ethyl acetate, Ethyl hexanoate, Ethyl octanoate | Can produce high levels of certain esters, contributing complex fruity and floral characteristics. | mdpi.com |

Engineered Bacterial Systems for Ethyl Ester Biosynthesis

Engineered bacterial systems, with Escherichia coli as the predominant host, offer a versatile and highly controllable platform for the biosynthesis of ethyl esters. plos.orgresearchgate.net Unlike yeast, E. coli does not naturally produce significant quantities of these esters, which allows for the construction of specific synthetic pathways with minimal background interference. The general strategy involves heterologously expressing genes that encode for the necessary enzymatic machinery to convert fatty acids into their corresponding ethyl esters. researchgate.netfrontiersin.org

A common approach is to engineer a two-step pathway where a fatty acid precursor, such as octanoic acid, is first activated to its acyl-CoA derivative by an acyl-CoA ligase. researchgate.net Subsequently, an alcohol acyltransferase (AAT) catalyzes the condensation of the acyl-CoA with ethanol to form the final ethyl ester product. researchgate.net

One study demonstrated this principle by engineering E. coli to produce mono-ethyl dicarboxylic acids. researchgate.net The system co-expressed an acyl-CoA ligase (AlkK) and an alcohol acyltransferase (AtfA or Eeb1) along with an ω-oxidation pathway. This setup successfully converted octanoic acid into ethyl octanoate, which was then further oxidized. researchgate.net This work highlights the modularity of bacterial systems, where different enzymatic functions can be combined to create novel production pathways. researchgate.net The efficiency of such systems relies on a balanced supply of the precursors—the fatty acid and ethanol—and the efficient expression of the catalytic enzymes. nih.gov

| Bacterial Host | Key Enzymes Expressed | Precursor | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Escherichia coli | Acyl-CoA ligase (AlkK), Alcohol acyltransferase (AtfA or Eeb1), ω-oxidation pathway (AlkBGTHJ) | Octanoic acid, Nonanoic acid | Mono-ethyl suberate, Diethyl suberate | Demonstrated the feasibility of combining esterification and ω-oxidation in a single whole-cell biocatalyst. | researchgate.net |

| Escherichia coli | Lipase (LipIAF5-2) | Various alcohols and fatty acids | Short-chain esters (e.g., methyl octanoate) | Developed a whole-cell biocatalyst for ester synthesis in organic media, showing high tolerance to substrates. | plos.org |

| Clostridia (Engineered) | Alcohol acyltransferase (AAT) | Endogenously produced alcohols and acyl-CoAs | Ethyl acetate, Butyl acetate, Butyl butyrate | Clostridia are potential chassis due to their natural ability to produce various alcohols and acids as precursors for ester synthesis. | frontiersin.org |

Process Optimization and Scale-Up Considerations for Biocatalytic Synthesis

Transitioning a biocatalytic process from a laboratory-scale proof-of-concept to an industrial-scale reality requires rigorous optimization and careful consideration of scale-up challenges. mdpi.comnih.gov The primary goal is to achieve high product titers, yields, and volumetric productivity to ensure economic competitiveness with established chemical routes. nih.gov

Process optimization involves systematically investigating various reaction parameters to find the conditions that maximize product formation. Key parameters include substrate and biocatalyst concentration, temperature, pH, and reaction time. researchgate.net Statistical methods like Response Surface Methodology (RSM) are often employed to efficiently study the interactions between multiple variables and identify optimal conditions. researchgate.net For example, in the lipase-catalyzed synthesis of octanoic acid esters, RSM was used to optimize the molar ratio of reactants, enzyme loading, and shaking speed, resulting in a significant conversion rate of 62.0%. researchgate.net In whole-cell systems, the physiological state of the microorganism and the composition of the culture medium are also critical factors. mdpi.com

Elucidation of Biosynthesis Pathways and Mechanisms

Microbial Biosynthesis Pathways of Ethyl Esters

Microorganisms, particularly yeasts like Saccharomyces cerevisiae, are well-known producers of a wide array of volatile esters that contribute to the aroma and flavor of fermented foods and beverages. jmb.or.krescarpmentlabs.com The formation of ethyl esters is a result of the condensation of ethanol (B145695) with an acyl-coenzyme A (acyl-CoA) molecule, a process catalyzed by specific enzymes. nih.govresearchgate.net The availability of both precursors—ethanol and the specific acyl-CoA—is a critical factor determining the final concentration and profile of the esters produced. nih.govkuleuven.be

The final and decisive step in the biosynthesis of ethyl esters is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). frontiersin.orgbiorxiv.org These enzymes facilitate the condensation reaction between an alcohol (in this case, ethanol) and an acyl-CoA molecule. researchgate.netresearchgate.net In yeast, several genes have been identified that encode for AATs with specificities for different substrates.

The primary enzymes responsible for the synthesis of medium-chain fatty acid (MCFA) ethyl esters, such as ethyl octanoate (B1194180), in S. cerevisiae are encoded by the EHT1 (Ethanol Hexanoyl Transferase 1) and EEB1 (Ethyl Ester Biosynthesis 1) genes. jmb.or.krnih.gov These enzymes, Eht1p and Eeb1p, are acyl-CoA:ethanol O-acyltransferases that catalyze the conversion of fatty acyl-CoAs and ethanol into their corresponding ethyl esters. nih.govkuleuven.be While both enzymes contribute to ethyl ester synthesis, studies have shown they can also exhibit esterase activity, meaning they can hydrolyze esters back into their constituent acid and alcohol. nih.govkuleuven.be The balance between the synthesis and hydrolysis activities of these enzymes is crucial in determining the net production of ethyl esters. jmb.or.kr

Research has demonstrated that the expression levels of EHT1 and EEB1 can influence the ester profile. For instance, overexpression of EHT1 in certain industrial yeast strains has been shown to significantly increase the production of MCFA ethyl esters. jmb.or.krnih.gov However, in other strains, simple overexpression does not always lead to higher ester output, suggesting that the availability of precursor molecules is often the limiting factor. nih.govkuleuven.be

| Enzyme/Gene | Function | Organism Example | Reference(s) |

| Eht1p (EHT1) | Acyl-CoA:ethanol O-acyltransferase; synthesizes and hydrolyzes MCFA ethyl esters. | Saccharomyces cerevisiae, Pichia pastoris | jmb.or.krnih.govnih.gov |

| Eeb1p (EEB1) | Acyl-CoA:ethanol O-acyltransferase; major enzyme for ethyl ester synthesis. | Saccharomyces cerevisiae | jmb.or.krnih.govkuleuven.be |

| Atf1p/Atf2p (ATF1, ATF2) | Alcohol acetyltransferases; primarily synthesize acetate (B1210297) esters (e.g., isoamyl acetate), not MCFA ethyl esters. | Saccharomyces cerevisiae | jmb.or.krresearchgate.netasm.org |

| Wax Synthase (WS/DGAT) | Acyl-CoA:diacylglycerol acyltransferase; used in engineered microbes to produce FAEEs. | Acinetobacter baylyi | tandfonline.commdpi.comresearchgate.net |

The acyl-CoA precursors required for ethyl ester synthesis are products of fatty acid metabolism. The de novo synthesis of fatty acids is carried out by the Fatty Acid Synthase (FAS) complex. nih.govmdpi.com In yeast, the cytosolic FAS is a large, multifunctional enzyme complex encoded by the FAS1 and FAS2 genes. mdpi.comoup.com This complex sequentially adds two-carbon units from malonyl-CoA to a growing acyl chain, which is attached to an acyl carrier protein (ACP). mdpi.comresearchgate.net

Typically, the FAS complex produces long-chain fatty acids, primarily C16 and C18. oup.com However, under certain conditions, medium-chain fatty acids (MCFAs) with chain lengths from C6 to C12 can be prematurely released from the FAS complex. nih.gov These MCFAs are then activated to their corresponding acyl-CoA forms (e.g., octanoyl-CoA) by acyl-CoA synthetases. kuleuven.beoup.com The key regulatory enzyme in this process is acetyl-CoA carboxylase (ACC), encoded by the ACC1 gene, which synthesizes malonyl-CoA, the primary building block for fatty acid elongation. nih.govmdpi.com Feedback regulation of ACC can trigger the release of MCFAs from the FAS complex, making them available for esterification. nih.gov Therefore, the activity and regulation of the FAS complex are critical upstream determinants of ethyl ester production. nih.govmdpi.com

Given the industrial importance of esters as flavors, fragrances, and biofuels, significant research has focused on the metabolic engineering of microorganisms for enhanced production of FAEEs. tandfonline.comnih.gov These strategies aim to increase the metabolic flux towards the desired ester by manipulating key enzymes and pathways.

Common engineering targets include:

Overexpression of AATs : Increasing the expression of key synthesis enzymes like EHT1 or heterologous wax ester synthases (ws2 or atfA) can boost the final condensation step. tandfonline.comd-nb.info Chromosomal integration of these genes can lead to more stable and higher-producing strains compared to plasmid-based expression. nih.gov

Increasing Ethanol Supply : In non-ethanologenic organisms like E. coli, an ethanol-forming pathway can be introduced by expressing genes like pyruvate (B1213749) decarboxylase (pdc) and alcohol dehydrogenase (adhB). tandfonline.com In natural ethanol producers like S. cerevisiae, pathways that consume ethanol can be modified to increase its availability for ester synthesis. d-nb.info

Eliminating Competing Pathways : To channel more precursors towards FAEEs, competing metabolic pathways can be downregulated or knocked out. For example, deleting the fadE gene in E. coli, which encodes an acyl-CoA dehydrogenase involved in fatty acid degradation (β-oxidation), prevents the breakdown of the desired acyl-CoA precursors. tandfonline.com

These strategies have successfully increased FAEE production by several orders of magnitude in various microbial hosts. mdpi.comfrontiersin.org

| Engineering Strategy | Target Gene(s)/Pathway(s) | Effect | Host Organism(s) | Reference(s) |

| Overexpress Ester Synthase | ws2, atfA, EHT1 | Increases condensation of ethanol and acyl-CoA. | S. cerevisiae, E. coli | tandfonline.comnih.govd-nb.info |

| Enhance Acyl-CoA Pool | ACC1, FAS1, FAS2, fabHDG operon | Boosts supply of fatty acyl-CoA precursors. | S. cerevisiae, E. coli | tandfonline.commdpi.commdpi.com |

| Enhance Ethanol Pool | pdc, adhB (in E. coli); ADH2, ALD6 (in S. cerevisiae) | Increases availability of ethanol for esterification. | E. coli, S. cerevisiae | tandfonline.comd-nb.info |

| Block Degradation | fadE knockout | Prevents β-oxidation of fatty acyl-CoAs. | E. coli | tandfonline.com |

Involvement of Fatty Acid Synthase (FAS) and Related Enzymes in Precursor Formation

Enzymatic Mechanisms in De Novo Ester Formation

The de novo formation of an ester bond, such as in ethyl (E)-4-octenoate, is a thermodynamically unfavorable reaction in an aqueous environment and requires enzymatic catalysis to proceed. biorxiv.org The enzymes involved, like AATs, employ specific catalytic mechanisms to activate the carboxylic acid (or its thioester equivalent) for nucleophilic attack by the alcohol.

The reaction catalyzed by AATs like Eht1p and Eeb1p is a transesterification reaction that proceeds via an acyl-enzyme intermediate. researchgate.net The general mechanism involves two main steps:

Acylation : The acyl group from the acyl-CoA donor is transferred to a reactive serine residue in the enzyme's active site, forming a covalent acyl-enzyme intermediate and releasing coenzyme A. nih.gov

Deacylation : The alcohol substrate (ethanol) then enters the active site and performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate. This transfers the acyl group to the alcohol, forming the final ethyl ester product and regenerating the free enzyme. nih.govnih.gov

This mechanism is characteristic of the α/β-hydrolase superfamily, to which many ester-forming enzymes belong. nih.gov The formation of the covalent intermediate is key to activating the acyl group and facilitating the otherwise difficult condensation reaction. nih.gov While the synthesis of esters is the primary function in this context, the reverse reaction (hydrolysis) can also occur, where water acts as the nucleophile instead of alcohol, breaking the ester bond. nih.gov

Reaction Mechanisms and Kinetic Studies of Ethyl E 4 Octenoate

Investigation of Oxidation and Combustion Mechanisms of Alkyl Esters

The oxidation and combustion of alkyl esters are complex processes that are critical for understanding their behavior as biofuels. Research into molecules like ethyl (E)-4-octenoate provides insight into the broader class of fatty acid esters found in biodiesel. The presence of the ester group introduces reaction pathways that differ from those of alkanes. researchgate.netuidaho.edu

Detailed chemical kinetic models for various alkyl esters, including methyl and ethyl esters, have been developed to simulate their combustion behavior. researchgate.netpsu.eduacs.org These models are often validated against experimental data from shock tubes or jet-stirred reactors. researchgate.netresearchgate.net The oxidation of ethyl esters is generally found to be more rapid than that of the corresponding methyl esters. researchgate.net This increased reactivity is attributed to the presence of the ethyl group, which enables specific decomposition pathways. acs.orgresearchgate.net

For unsaturated esters, the location of the double bond significantly influences combustion characteristics. Studies on canola oil biodiesel, which is rich in unsaturated methyl esters, show suppressed low-temperature heat release compared to biodiesels with higher saturated ester content. uidaho.edu The oxidation process for alkyl esters involves features common to alkane oxidation but is distinguished by the formation of specific intermediates, such as smaller unsaturated esters, formaldehyde, and ketene. researchgate.net

Unimolecular Decomposition Reactions and Radical Pathways

The initial stages of high-temperature combustion and oxidation of alkyl esters are dominated by unimolecular decomposition and hydrogen atom abstraction. osti.govsci-hub.se For ethyl esters, a significant unimolecular decomposition pathway is the six-centered elimination reaction (a pericyclic reaction) that produces a carboxylic acid and an alkene. acs.orgresearchgate.net In the case of this compound, this would likely yield (E)-4-octenoic acid and ethylene. Studies on similar ethyl esters, such as ethyl propanoate and ethyl oct-2-enoate, have identified this as a key decomposition route. acs.orgrsc.org

| Precursor Ester | Decomposition Products | Study Context |

| Ethyl Propanoate | Propanoic Acid + Ethylene | High-temperature shock tube experiments showed this pathway contributes to faster ignition compared to its isomer, methyl butanoate. acs.org |

| Ethyl Oct-2-enoate | Oct-2-enoic Acid + Ethylene | This rapid decomposition to a less reactive carboxylic acid was found to increase ignition delay. rsc.orgcore.ac.uk |

Hydrogen abstraction by radicals (e.g., H, OH) is another crucial initiation step, creating a variety of fuel radicals. osti.govsci-hub.se The site of H-atom abstraction is critical. For saturated esters, abstraction occurs along the alkyl chain, while for unsaturated esters, the allylic positions adjacent to the C=C double bond are also susceptible. osti.gov

The resulting fuel radicals (˙R) undergo a series of reactions:

β-Scission: The radical decomposes into a smaller alkene and a smaller ester radical. This is a dominant pathway for radicals formed from H-abstraction on the alkyl chain. osti.gov

Reaction with O₂: At lower temperatures, fuel radicals react with molecular oxygen to form peroxy radicals (ROO˙). sci-hub.seacs.org These peroxy radicals can then isomerize to form hydroperoxyalkyl radicals (˙QOOH), a critical step leading to chain-branching and autoignition. sci-hub.se The functional group influences these isomerization reactions, affecting ignition behavior. sci-hub.se

For example, the decomposition of methyl decanoate (B1226879) radicals involves pathways that form smaller alkenes and unsaturated methyl esters. osti.gov These unsaturated esters then decompose further, demonstrating the complex cascade of reactions involved in ester combustion. osti.gov

Hydrolytic Degradation Pathways and Kinetics

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by acid or base, or it can occur under neutral conditions, often at elevated temperatures. researchgate.netpressbooks.pub

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), hydrolysis is irreversible and is known as saponification. The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. pressbooks.pub This intermediate then collapses, expelling the alkoxide ion (⁻OCH₂CH₃) to yield the carboxylic acid, which is immediately deprotonated by the base to form the carboxylate salt. pressbooks.pub

General studies on unsaturated esters show that the presence of a non-conjugated double bond, as in this compound, tends to increase the rate of alkaline hydrolysis compared to the corresponding saturated ester. oup.com

Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis is the reverse of Fischer esterification. pressbooks.pub The mechanism begins with the protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water. A tetrahedral intermediate is formed, and after proton transfer, an alcohol is eliminated, yielding the protonated carboxylic acid. pressbooks.pub This process is an equilibrium, and the reaction can be driven to completion by using a large excess of water. pressbooks.pub

Neutral Hydrolysis and Kinetics: Hydrolysis can also proceed in neutral water, particularly under subcritical conditions (high temperature and pressure). Studies on various fatty acid esters in subcritical water (483–543 K) have shown that the hydrolysis reaction follows first-order kinetics. researchgate.net The rate of hydrolysis is influenced by steric hindrance from both the acyl and alkyl chains of the ester. researchgate.net

| Ester | Reaction Condition | Kinetic Order | Key Findings |

| Various Fatty Acid Esters | Subcritical Water (483–543 K) | First-Order | The rate constant was determined at various temperatures, and steric hindrance was found to increase the activation energy of hydrolysis. researchgate.net |

| Unsaturated Esters | Alkaline Solution | Second-Order | A non-conjugated double bond was found to enhance the hydrolysis rate compared to saturated analogues. oup.com |

The degradation of polyesters, which involves the hydrolysis of many ester bonds, is significantly affected by temperature and the physical state (amorphous vs. crystalline) of the polymer. acs.orgresearchgate.net While these are macromolecules, the fundamental chemical principles of ester bond cleavage are the same.

Mechanistic Studies of Addition Reactions at the Unsaturated Moiety

The carbon-carbon double bond in this compound is a site for various addition reactions, characteristic of alkenes.

Catalytic Hydrogenation: Like other alkenes, the double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The result of this reaction would be the saturated ester, ethyl octanoate (B1194180).

Halogenation: this compound can react with halogens like bromine (Br₂) or chlorine (Cl₂) in an electrophilic addition reaction. The double bond attacks a halogen molecule, leading to the formation of a cyclic halonium ion intermediate, which is then opened by the attack of the halide ion. This results in the formation of a dihalogenated ester, such as ethyl 4,5-dibromooctanoate.

Epoxidation: The double bond can be converted to an epoxide (an oxirane ring) by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the double bond. This would yield ethyl (E)-(4,5-epoxyoctyl)oate.

Hydroxylation: Addition of two hydroxyl groups across the double bond (dihydroxylation) can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent, or cold, dilute potassium permanganate (B83412) (KMnO₄). These reactions typically result in the formation of a diol, in this case, ethyl 4,5-dihydroxyoctanoate. Nonheme iron complexes have also been studied as catalysts for the cis-dihydroxylation of aliphatic acrylates, mimicking enzymatic processes. chinesechemsoc.org

Addition of Grignard Reagents: While Grignard reagents typically attack the carbonyl carbon of esters, under certain conditions, particularly with α,β-unsaturated esters, conjugate (1,4-addition) can occur. sci-hub.se For this compound, the double bond is not conjugated with the ester carbonyl, so the primary reaction site for a Grignard reagent would be the carbonyl carbon itself. However, reactions specifically targeting the isolated double bond using organometallic reagents are also possible through various transition-metal-catalyzed processes. acs.org

Advanced Analytical Characterization Techniques for Ethyl E 4 Octenoate Research

Chromatographic-Mass Spectrometric Methodologies

Chromatography coupled with mass spectrometry provides powerful tools for the separation, identification, and quantification of ethyl (E)-4-octenoate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. In this method, the compound is vaporized and separated from other components in a sample based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for definitive structural confirmation. The NIST Chemistry WebBook provides mass spectral data for the stereoisomer, ethyl (Z)-4-octenoate, which can be used as a reference for identifying related compounds. nist.gov

For quantification, a known amount of an internal standard is added to the sample. The ratio of the peak area of this compound to the peak area of the internal standard is then used to determine its concentration. cabidigitallibrary.org This approach ensures accuracy by correcting for variations in sample injection and instrument response. For instance, in the analysis of wine volatiles, 2-octanol (B43104) is often used as an internal standard. mdpi.com The selection of appropriate quantifier and qualifier ions is critical for accurate quantification in complex matrices. tandfonline.com GC-MS methods have been successfully applied to quantify ethyl esters, including ethyl octanoate (B1194180), in various food and beverage samples. cabidigitallibrary.orgscielo.brresearchgate.net Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offers even greater separation power for complex samples, enabling the identification and quantification of hundreds of volatile compounds, including various ethyl esters. mdpi.comembrapa.br

Table 1: Selected Quantifier and Qualifier Ions for GC-MS Analysis of Related Esters

| Compound | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

|---|---|---|

| Ethyl 2-methylbutyrate | 88 | 57, 102 |

| Geranyl acetate (B1210297) | 93 | 69, 41 |

This table provides examples of ions used for the analysis of similar ester compounds, illustrating the principles of ion selection in GC-MS. Data sourced from a study on hop-derived esters in beer. tandfonline.com

Headspace Solid-Phase Microextraction (SPME) Coupled with GC-MS/FID

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds in liquid and solid samples. researchgate.net In this method, a fused-silica fiber coated with a sorbent material is exposed to the headspace above the sample. Volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the injection port of a gas chromatograph for thermal desorption and analysis by GC-MS or GC with a flame ionization detector (FID). scielo.brresearchgate.net

The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time, and temperature. scielo.bracs.org For example, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for the analysis of a wide range of volatile compounds in wine. scielo.bracs.org Optimization of these parameters is crucial for achieving high sensitivity and reproducibility. scielo.br HS-SPME-GC-MS has been widely used to analyze the volatile profiles of various products, including wine, beer, and fruits, where ethyl esters like ethyl octanoate are key aroma components. tandfonline.comscielo.brresearchgate.netacs.org In some applications, gas chromatography-olfactometry (GC-O) is used in conjunction with GC-MS to identify odor-active compounds, even those present at concentrations below the detection limit of the mass spectrometer. nih.gov

Table 2: Optimized HS-SPME Conditions for Volatile Compound Analysis in Wine

| Parameter | Optimized Value |

|---|---|

| Fiber Type | DVB/CAR/PDMS |

| Extraction Time | 35 minutes |

| Extraction Temperature | 30 °C |

| Equilibrium Time | 15 minutes |

This table presents optimized conditions from a study on red wine analysis, demonstrating the importance of method development in HS-SPME. scielo.br

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Analysis

High-performance liquid chromatography (HPLC) is a versatile analytical technique used for the separation, identification, and quantification of a wide range of compounds. bridgewater.edu While GC-MS is generally preferred for volatile compounds like this compound, HPLC can be a valuable tool for monitoring the progress of chemical reactions in which it is a reactant or product. bridgewater.edu By taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, the concentrations of reactants and products can be determined, allowing for the calculation of reaction kinetics. bridgewater.edu

The choice of a suitable stationary phase (column) and mobile phase is critical for achieving good separation of the compounds of interest. For non-polar compounds like this compound, a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. Detection is often performed using a diode-array detector (DAD) or a fluorescence detector (FLD), depending on the spectroscopic properties of the analytes. wur.nl While direct analysis of this compound by HPLC might be less common than GC, it can be an effective method for monitoring its formation or consumption in real-time without the need for derivatization.

Advanced Spectroscopic Approaches in Structural Elucidation (e.g., High-Resolution NMR Spectroscopy, Vibrational Spectroscopy)

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear magnetic resonance (NMR) spectroscopy is a powerful and non-destructive technique for elucidating the structure of organic molecules. msu.eduslideshare.net High-resolution ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the ethyl group, the protons adjacent to the double bond, and the protons in the aliphatic chain. The chemical shifts, splitting patterns (due to spin-spin coupling), and integration of these signals allow for the complete assignment of the proton structure. docbrown.info Similarly, the ¹³C NMR spectrum would show unique signals for each carbon atom, confirming the presence of the ester carbonyl group, the double bond, and the different methylene (B1212753) and methyl groups. msu.edu Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be used to establish the connectivity between protons in the molecule. slideshare.net

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. universiteitleiden.nlcdnsciencepub.com The infrared spectrum of this compound would exhibit characteristic absorption bands corresponding to the C=O stretching of the ester group (typically around 1735-1750 cm⁻¹), the C=C stretching of the double bond, and the C-H stretching and bending vibrations of the alkyl chain. mdpi.com The position and intensity of these bands can help to confirm the structure of the molecule.

Development and Application of High-Throughput Screening Assays for Ester Production

High-throughput screening (HTS) is a method used to rapidly test a large number of samples for a specific property, such as the production of a desired compound. evotec.com In the context of this compound, HTS assays can be used to screen microbial libraries or enzymatic reactions for high-yield production of this ester. researchgate.net

One common approach for HTS of ester production is the use of colorimetric assays. researchgate.net For example, a hydroxylamine-based assay can be used to quantify esters. In this assay, the ester is converted to a hydroxamic acid, which then forms a colored complex with ferric ions (Fe³⁺) that can be measured spectrophotometrically. researchgate.netacs.org This method has been successfully used to screen for the production of various ethyl esters, including ethyl octanoate, by yeast strains. researchgate.netnih.gov The development of robust and sensitive HTS assays is crucial for the efficient discovery and optimization of biocatalysts for the production of valuable esters like this compound. acs.org These assays are often performed in microplate format, allowing for the parallel analysis of hundreds or thousands of samples. evotec.com

Computational Chemistry and Molecular Modeling Studies of Ethyl E 4 Octenoate

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of ethyl (E)-4-octenoate. banglajol.info Studies on similar α,β-unsaturated esters have demonstrated the utility of methods like Hartree-Fock and DFT with extended basis sets to analyze vibrational spectra and the potential energy distribution. banglajol.info For this compound, such calculations can determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

The electronic properties, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), can be calculated to predict sites of electrophilic and nucleophilic attack. This is crucial for understanding the molecule's reactivity. For instance, DFT has been used to calculate the electrophilicity of ketone groups in related octanoate (B1194180) structures to assess reactivity. A study on biolubricants derived from oleic acid utilized DFT at the B3LYP/6-31G(d,p) level to determine compound stability by calculating the internal energy of hydrolysis reactions. researchgate.net Similar calculations for this compound would involve modeling its hydrolysis to 4-octenoic acid and ethanol (B145695) to predict its stability.

Furthermore, quantum chemical methods can simulate spectroscopic properties. The calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. banglajol.info Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted, providing a theoretical counterpart to experimental data for structural verification.

Below is a hypothetical data table of calculated properties for this compound based on typical results from DFT calculations for similar unsaturated esters.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Dipole Moment | ~1.9 D | B3LYP/6-311++G(d,p) |

| HOMO Energy | ~ -9.5 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | ~ 0.8 eV | B3LYP/6-311++G(d,p) |

| C=O Vibrational Frequency | ~1750 cm-1 | B3LYP/6-311++G(d,p) |

| C=C Vibrational Frequency | ~1650 cm-1 | B3LYP/6-311++G(d,p) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method to explore the conformational landscape and intermolecular interactions of flexible molecules like this compound. acs.orgbohrium.com Given the rotational freedom around its numerous single bonds, the molecule can adopt a multitude of conformations. MD simulations model the movement of atoms over time by solving Newton's equations of motion, allowing for the exploration of these different conformational states and their relative energies. acs.org

For this compound, a key area of conformational flexibility is the aliphatic chain and the ethyl ester group. By simulating the molecule, often in a solvent environment to mimic realistic conditions, researchers can identify the most stable, low-energy conformations. bohrium.com This is particularly relevant as this compound is a flavor compound, and its interaction with receptors is conformation-dependent. acs.orghilarispublisher.comnih.gov Studies on other flavor esters, such as ethyl hexanoate (B1226103), have used MD simulations to understand their volatilization and interaction with other molecules in complex mixtures like Baijiu. nih.govmdpi.com

MD simulations also provide detailed insights into intermolecular interactions. By simulating this compound in a solvent like water or ethanol, the formation and dynamics of hydrogen bonds and van der Waals interactions can be studied. bohrium.com Research on flavor compounds in baijiu showed that electrostatic interactions are major contributors to the system's properties and that the presence of different molecules can significantly alter the interaction forces. bohrium.com These simulations can predict how the molecule will behave in different environments, which is crucial for its application in food and fragrance industries. hilarispublisher.com

| Conformer | Dihedral Angle (C3-C4=C5-C6) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.0 | ~70% |

| Gauche | ~ ±60° | ~1.5 | ~15% each |

| Syn-periplanar (eclipsed) | ~0° | >5.0 | <1% |

Kinetic Modeling and Reaction Pathway Prediction

Kinetic modeling based on computational methods can predict the pathways and rates of chemical reactions involving this compound. nih.govacs.org This is particularly useful for understanding its synthesis, degradation, or transformations such as hydrogenation. By combining DFT calculations of transition state theory, it is possible to map out the potential energy surface of a reaction and identify the most likely reaction mechanisms. nih.govresearchgate.net

Another important reaction is ester hydrolysis. DFT and MD simulations have been employed to investigate the mechanisms of ester hydrolysis, revealing the activation energies for different pathways. bohrium.com For this compound, this would involve modeling the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon and the subsequent steps leading to the formation of 4-octenoic acid and ethanol.

Kinetic modeling can also be applied to predict the products of oxidation or other functional group transformations. The development of detailed chemical kinetic reaction mechanisms for small alkyl esters provides a framework that can be extended to larger molecules like this compound to predict combustion and pyrolysis behavior. researchgate.net

The table below presents a hypothetical reaction pathway for the acid-catalyzed hydrolysis of this compound, with predicted activation energies derived from principles of computational kinetic modeling.

| Reaction Step | Description | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| 1 | Protonation of the carbonyl oxygen | ~5-7 |

| 2 | Nucleophilic attack by water | ~10-15 |

| 3 | Proton transfer | ~3-5 |

| 4 | Elimination of ethanol (Rate-determining step) | ~20-25 |

Chemical Reactivity and Derivatization of Ethyl E 4 Octenoate

Synthesis of Novel Ethyl (E)-4-Octenoate Analogues and Derivatives

The synthesis of analogues and derivatives of this compound can be achieved through various synthetic strategies. These modifications can target the alkyl chain or introduce new functional groups, leading to compounds with potentially novel properties.

One common approach involves the modification of the alkyl chain. For instance, the synthesis of ethyl 4-methyloctanoate, an aggregation pheromone, has been reported through a malonic ester synthesis of 1-chloro-2-methylhexane, followed by a Krapcho reaction, achieving a high yield of 96.9%. google.com This method demonstrates how the core octenoate structure can be modified by introducing alkyl substituents. Another strategy involves building the carbon skeleton through coupling reactions. The Wittig reaction, for example, can be used to synthesize related unsaturated esters like ethyl 7-methyl-4-nonenoate by reacting a suitable phosphonium (B103445) salt with an aldehyde, such as 3-methylpentanal. researchgate.net

Derivatization can also involve the introduction of different functional groups. A general method for creating ester derivatives involves the esterification of a parent compound with various acyl donors. medcraveonline.com For example, resveratrol (B1683913) has been derivatized with octanoyl chloride to produce octanoate (B1194180) esters. medcraveonline.com Similarly, deuterated analogues of related pharmaceutical compounds have been synthesized, indicating that isotopic labeling is a viable derivatization strategy for this compound. google.com These methods highlight the versatility of the ethyl octenoate scaffold in generating a diverse library of chemical compounds.

| Analogue/Derivative | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| Ethyl 4-methyloctanoate | Malonic ester synthesis followed by Krapcho reaction | 1-chloro-2-methylhexane, diethyl malonate, potassium carbonate, water | google.com |

| Ethyl 7-methyl-4-nonenoate | Wittig Reaction | Phosphonium salt, 3-methylpentanal, sodium hydride | researchgate.net |

| Deuterated Analogues | Multi-step synthesis involving deuterated starting materials | Example: 1-(4-chloro-2-(1-hydroxy-1-(phenyl-d5)ethyl)phenyl)-3-(ethyl-d5)thiourea | google.com |

| General Ester Derivatives | Esterification | Parent alcohol/phenol, acyl chloride (e.g., octanoyl chloride), base (e.g., Et3N) | medcraveonline.com |

Stereospecific Reactions Involving the Double Bond Geometry

The (E)-configuration of the double bond in this compound allows for reactions that proceed with a high degree of stereocontrol, which is crucial for the synthesis of complex molecules and chiral compounds.

A key class of stereospecific reactions is the dihydroxylation of the alkene. The Sharpless asymmetric dihydroxylation, for instance, is a powerful method for converting alkenes into chiral 1,2-diols with high enantiomeric excess (>97% ee). acs.org This reaction has been successfully applied to similar cinnamate (B1238496) derivatives, indicating its potential applicability to this compound to produce chiral dihydroxy esters. acs.org Another approach involves the palladium-catalyzed stereospecific opening of γ,δ-epoxy-α,β-unsaturated esters, which can lead to the formation of vicinal diols like ethyl-(E)-(4S,5S)-4,5-dihydroxy-2-octenoate. rsc.org This transformation proceeds with a double inversion of configuration. rsc.org

The synthesis of the unsaturated ester itself can be performed stereoselectively. The reaction of trans-alkenyldichloroboranes with ethyl diazoacetate produces (E)-β,γ-unsaturated esters with excellent isomeric purity (≥99%) and in good yields (60-65%). dtic.mil This method ensures that the (E) geometry of the double bond is retained throughout the reaction sequence. dtic.mil The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are also fundamental in establishing the stereochemistry of the double bond during the synthesis of unsaturated esters and their derivatives. researchgate.netacs.org

| Reaction Type | Description | Key Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Asymmetric Dihydroxylation | Converts the C=C bond into a chiral 1,2-diol with high enantioselectivity. | Sharpless AD-mix | Chiral dihydroxy ester | acs.org |

| Epoxide Opening | Stereospecific opening of a related epoxy-ester to form a vicinal diol. | Palladium catalyst, alkylboronic acid | Dihydroxy octenoate | rsc.org |

| Borane-based Synthesis | Stereoselective synthesis of (E)-unsaturated esters from alkenyldichloroboranes. | Alkenyldichloroborane, ethyl diazoacetate | (E)-β,γ-unsaturated ester | dtic.mil |

| Wittig Reaction | Forms a C=C bond with control over stereochemistry (E or Z). | Phosphonium ylide, aldehyde/ketone | Unsaturated ester | researchgate.net |

Transformations of the Ester Functional Group

The ester group in this compound is amenable to a wide array of chemical transformations, allowing for its conversion into other important functional groups. These reactions are fundamental in synthetic organic chemistry for modifying the properties and reactivity of the molecule.

A primary transformation is the hydrolysis of the ester to its corresponding carboxylic acid, (E)-4-octenoic acid. This can be achieved under either acidic or basic conditions (saponification). researchgate.net More selective methods for ester cleavage have been developed to avoid harsh conditions that might affect other functional groups, such as the double bond. These include nucleophilic substitution reactions using soft nucleophiles like thiophenoxide or phenyl selenide (B1212193) anions, which preferentially attack the soft carbinol carbon of the ethyl group in an S_N2 reaction. researchgate.net

The ester can also be converted into other esters through transesterification. researchgate.net This is often catalyzed by an acid or base and involves reacting the ethyl ester with a different alcohol. Another significant transformation is the conversion of the ester to a hydroxamic acid derivative. This can be accomplished by reacting the ester with hydroxylamine, often in the presence of a base like sodium methoxide (B1231860) in methanol (B129727). jst.go.jp This conversion is relevant in the synthesis of compounds with potential biological activity, such as histone deacetylase inhibitors. jst.go.jp Additionally, the ester can undergo aminolysis to form amides by reacting with various amines, a reaction used for the functionalization of oligonucleotides. acs.org Reduction of the ester group, typically using a powerful reducing agent like lithium aluminum hydride, would yield the corresponding primary alcohol, (E)-4-octen-1-ol.

| Transformation | Product Functional Group | Typical Reagents | Reference |

|---|---|---|---|

| Hydrolysis (Saponification) | Carboxylic Acid | NaOH or KOH in H₂O/alcohol | researchgate.net |

| Nucleophilic Cleavage | Carboxylic Acid Salt | Thiophenoxide anion, Phenyl selenide anion | researchgate.net |

| Conversion to Hydroxamic Acid | Hydroxamic Acid | Hydroxylamine hydrochloride (NH₂OH·HCl), NaOH or CH₃ONa in MeOH | jst.go.jp |

| Transesterification | Different Ester | Another alcohol (e.g., 2-propanol), acid or base catalyst | researchgate.net |

| Aminolysis | Amide | Amine (e.g., oligoamines) | acs.org |

| Reduction | Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | General Reaction |

Environmental Fate and Degradation Studies of Ethyl E 4 Octenoate

Biodegradation Pathways in Environmental Matrices

Biodegradation involves the breakdown of organic matter by microorganisms and is a primary pathway for the environmental attenuation of many organic chemicals. researchgate.netacs.org For esters like ethyl (E)-4-octenoate, this process is influenced by the chemical's structure and the environmental conditions. researchgate.net

Aerobic biodegradation, which occurs in the presence of oxygen, is a significant degradation pathway for simple esters. Studies on analogous compounds provide insight into the likely fate of this compound. For instance, its saturated counterpart, ethyl octanoate (B1194180), is considered readily biodegradable. In a test using activated sludge, ethyl octanoate demonstrated 91% degradation over 28 days under aerobic conditions. Given that esters are a known biodegradable class of fragrance materials, it is expected that this compound would also be susceptible to aerobic microbial degradation. oup.com The initial step in the aerobic degradation of such compounds typically involves enzymatic hydrolysis of the ester bond, followed by the breakdown of the resulting alcohol and carboxylic acid through pathways like β-oxidation. researchgate.net

Anaerobic biodegradation occurs in oxygen-depleted environments such as marine sediments, flooded soils, and anaerobic digesters. cler.com Research on a variety of alkyl esters in marine sediment has shown that chemical structure plays a critical role in the rate and extent of anaerobic breakdown. researchgate.net A key finding from these studies is that the presence of a double (unsaturated) bond in the acid moiety of an ester increases its biodegradability under anaerobic conditions. researchgate.net This suggests that this compound, containing a C=C double bond, would likely undergo more facile anaerobic biodegradation compared to its saturated analogue, ethyl octanoate. The process in anaerobic environments is often initiated by different enzymatic reactions, such as the addition of fumarate (B1241708) to the molecule, before proceeding to complete mineralization, producing methane (B114726) and carbon dioxide in methanogenic environments. cler.comuni-konstanz.denih.gov

Table 1: Aerobic Biodegradation Data for the Analogue Compound Ethyl Octanoate

| Test Parameter | Result | Inoculum | Method | Source |

| Biodegradability | 91% (Readily biodegradable) | Activated sludge | OECD Test Guideline 301B | |

| Exposure Time | 28 days | Activated sludge | OECD Test Guideline 301B |

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. libretexts.org For esters, this process splits the ester back into its constituent carboxylic acid and alcohol. libretexts.org The abiotic hydrolysis of simple, linear aliphatic esters under neutral pH conditions is generally a slow process. industrialchemicals.gov.au For analogues of this compound, the degradation half-life from abiotic hydrolysis has been estimated to be between 2 to 6 years at a neutral pH. industrialchemicals.gov.au

However, the rate of hydrolysis can be significantly influenced by pH and catalyzed by enzymes (biotic hydrolysis). libretexts.orgphysiology.org In the environment, microbial enzymes (lipases and esterases) play a crucial role in the hydrolysis of esters. medicaljournals.senih.gov Studies on fatty acid ethyl esters (FAEEs) show that they are rapidly hydrolyzed by enzymes found in biological systems. physiology.orgcdnsciencepub.com The hydrolysis of this compound yields (E)-4-octenoic acid and ethanol (B145695). Due to the high potential for rapid biodegradation, abiotic hydrolysis is often not considered the most relevant degradation pathway for simple esters in biologically active environments. europa.eu

Table 2: Predicted Hydrolysis Products of this compound

| Reactant | Product 1 | Product 2 |

| This compound + Water | (E)-4-Octenoic Acid | Ethanol |

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. This can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, where other substances in the environment absorb light and produce reactive species, like hydroxyl radicals, that then degrade the compound. mdpi.commdpi.com

The double bond in the structure of this compound allows it to absorb UV light, making it susceptible to direct photolysis. Unsaturated fatty acid esters have been shown to degrade more rapidly under photolytic conditions than their saturated counterparts, as the double bonds are primary sites for oxidative reactions. scielo.brresearchgate.net Studies on the photodegradation of biodiesel, which consists of fatty acid esters, show a significant reduction in unsaturated esters when exposed to light. scielo.br Indirect photolysis is also a relevant pathway. For analogous esters, models predict rapid degradation in the atmosphere, with half-lives of several hours due to reactions with hydroxyl radicals. industrialchemicals.gov.au In aqueous environments, the photolysis of water can also generate reactive oxygen species that contribute to the degradation of organic compounds. researchgate.net

Hydrolysis Kinetics and Products

Environmental Mobility and Distribution Investigations

The mobility of a chemical in the environment determines its distribution between soil, water, and air, and its potential to leach into groundwater.

The movement of an organic compound in soil is largely governed by its water solubility and its tendency to adsorb to soil particles, a property often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). chemsafetypro.comecetoc.org Chemicals with low water solubility and high Koc values tend to be immobile, binding strongly to the organic matter in soil and sediment. epa.govoecd.org

This compound is reported to be insoluble in water. This characteristic suggests that its mobility in soil will be low and that adsorption to the solid soil phase is expected. basf.com For similar short-chain methyl esters, log Koc values are typically greater than 3, which indicates a potential for adsorption to solid organic particles. europa.eu According to classification schemes, a Koc value in this range would classify the compound as having low to moderate mobility. chemsafetypro.com This strong adsorption to soil and sediment particles significantly reduces the likelihood of the compound leaching through the soil profile and contaminating groundwater. epa.govnih.gov Instead, it is more likely to remain in the upper soil layers, where it can be subjected to degradation processes. oecd.org

Table 3: Predicted Environmental Mobility of this compound

| Property | Value/Prediction | Implication for Environmental Mobility | Source |

| Water Solubility | Insoluble | Low mobility in water, reduced leaching potential | basf.com |

| Soil Adsorption (Koc) | Predicted Log Koc > 3 (based on analogues) | Likely to adsorb to soil and sediment organic carbon | europa.eu |

| Leaching Potential | Low | Unlikely to reach groundwater due to strong soil sorption | epa.govnih.gov |

| Volatility | Low (Boiling Point ~206-208 °C for ethyl octanoate) | Not likely to be significantly mobile in the environment due to volatility |

Applications of Ethyl E 4 Octenoate in Advanced Chemical Research

Role as a Precursor in the Synthesis of Complex Organic Molecules

In organic synthesis, the value of a chemical compound is often determined by its ability to serve as a building block for more complex molecular architectures. Ethyl (E)-4-octenoate possesses two key functional groups—an ester and an internal alkene—making it a potentially versatile precursor for a variety of chemical transformations. The ester group can undergo reactions such as hydrolysis, transesterification, or reduction, while the alkene double bond can be targeted for addition reactions, oxidation, or metathesis.

While chemical suppliers provide this compound for research and development in sectors like pharmaceuticals and agrochemicals, specific examples of its direct use as a starting material for complex molecule synthesis are not extensively documented in readily available scientific literature. thegoodscentscompany.com However, the synthesis of related structures provides insight into its potential. For instance, the synthesis of pyrenophorin, a macrolide with fungicidal properties, involves intermediates like ethyl (2E,7R)-7-acetoxy-4-oxo-2-octenoate, which has a similar carbon backbone but different functionalization. oup.commolaid.com These syntheses typically start from other precursors, such as carbohydrates, rather than this compound itself. oup.com

Utilization in the Synthesis of Specific Organic Compounds (e.g., fungicidal compounds)

The development of new fungicidal compounds is a significant area of agrochemical research. thegoodscentscompany.com Although direct synthetic routes starting from this compound to create commercial fungicides are not detailed in published studies, its structure is relevant. Research into new fungicidal agents often involves the synthesis and testing of various classes of organic molecules, including those with ester or unsaturated alkyl chain functionalities. researchgate.netresearchgate.net Furthermore, the biotransformation of related esters has been explored; for example, the fungus Wolfiporia cocos has been observed to facilitate the dealkylation of ethyl octanoate (B1194180) to ethyl hexanoate (B1226103), demonstrating a biological pathway for modifying such molecules. ekb.eg This suggests that this compound could potentially be used as a substrate in biocatalytic processes to generate novel compounds with biological activity.

Potential in Materials Science Research

The dual functionality of this compound also makes it a candidate for investigation in materials science, where monomers and precursors with specific properties are sought for creating new polymers, fluids, and inorganic-organic hybrid materials.

Investigation as a Component in Synthetic Base Fluids

Synthetic base fluids are the primary component of high-performance lubricants, and there is a growing demand for environmentally acceptable and high-performing alternatives to traditional petroleum-based oils. foodb.ca Esters are a well-established class of synthetic base fluids due to their excellent lubricity, thermal stability, and biodegradability. Research has been conducted on the lubricant properties of analogous esters. A study on ethyl octanoate, the saturated counterpart of this compound, demonstrated its effectiveness as a gasoline additive for improving lubricity. The addition of ethyl octanoate to gasoline significantly reduced the wear scar diameter (WSD) and improved the formation of a stable lubricant film, as detailed in the table below.

Table 1: Lubricity Test Results for Gasoline Blended with Ethyl Octanoate This interactive table summarizes the effect of adding different concentrations of ethyl octanoate to gasoline on the Wear Scar Diameter (WSD). Data sourced from a study on the lubricity of gasoline additives.

| Sample ID | % Ethyl Octanoate (by volume) | Wear Scar Diameter (WSD) (µm) |

| Gasoline | 0% | 648 |

| OC-2.5 | 2.5% | 452 |

| OC-5 | 5% | 345 |

| OC-10 | 10% | 231 |

| OC-15 | 15% | 196 |

Data sourced from: Evaluation of the Lubrication of Ethyl Oleate and Ethyl Octanoate as Gasoline Additive.

These findings for ethyl octanoate suggest that this compound could also possess valuable tribological properties, with its double bond offering a potential site for further modification to tailor fluid performance.

Exploration as a Precursor for Organometallic Compounds in Advanced Materials

This compound holds potential as a precursor in two primary ways for creating organometallic compounds and advanced materials. First, the ester functionality can be used to synthesize metal alkanoates. Metal alkanoates, such as tin(II) ethylhexanoate (often called tin octanoate), are widely used as catalysts for ring-opening polymerization of lactones to produce biodegradable polyesters like polylactic acid (PLA). They also serve as single-source precursors for the synthesis of metal sulfide (B99878) and other inorganic nanoparticles.

Second, the carbon-carbon double bond in this compound makes it a suitable substrate for olefin metathesis. researchgate.net This powerful, Nobel Prize-winning reaction allows for the cutting and rearranging of alkene groups, catalyzed by organometallic compounds of ruthenium or tungsten. ekb.eg Through olefin metathesis, this compound could be polymerized into long-chain functional polymers or cross-metathesized with other olefins to produce a wide array of difunctional molecules, which are valuable intermediates for specialty chemicals and materials. researchgate.net

Academic Investigations in Flavor Chemistry and Perception Beyond Organoleptic Properties

While the aroma of this compound is qualitatively described as fruity, pear-like, and citrusy, modern flavor science seeks to move beyond simple descriptions to quantitatively understand a compound's contribution to a complex aroma profile. thegoodscentscompany.com This involves precise measurement of its concentration and relating that to its odor threshold.

Quantitative Analysis of Contribution to Complex Aroma Profiles

This compound and its isomers or closely related esters have been identified and quantified in a variety of food products. For example, studies on the volatile compounds in noni fruit (Morinda citrifolia) have shown that the concentration of ethyl octanoate increases as the fruit ripens, contributing to its changing aroma profile. In a study of Italian white wine from "Inzolia" grapes, the related compound ethyl octanoate was one of the main components quantified, with concentrations ranging from 257.2 to 541.6 mg/l.